molecular formula C17H18ClN5 B6447200 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2549028-32-0

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B6447200
CAS No.: 2549028-32-0
M. Wt: 327.8 g/mol
InChI Key: JVESROIGWFOMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a piperazine ring substituted with a 4-chlorophenyl group and a 7-methyl-pyrrolo[2,3-d]pyrimidine moiety. Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleosides, enabling interactions with biological targets such as kinases and receptors . This compound’s design leverages the 4-chlorophenyl group for enhanced lipophilicity and binding affinity, while the piperazine ring contributes to solubility and conformational flexibility.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-21-7-6-15-16(21)19-12-20-17(15)23-10-8-22(9-11-23)14-4-2-13(18)3-5-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESROIGWFOMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate Derivatives

A one-pot synthesis begins with the reaction of ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane under basic conditions to form 2-cyano-3-(1,3-dioxolyl)ethyl propionate. Subsequent cyclization with formamidine acetate in the presence of sodium methoxide yields 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Methylation at the 7-position is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, achieving >85% yield.

Bromination and Functionalization

Alternative routes involve bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine using N-bromosuccinimide (NBS) in dichloromethane. This step introduces a bromine atom at the 5-position, critical for downstream cross-coupling reactions. Yields for this reaction range from 82% to 93%, depending on stoichiometric control and temperature.

Piperazine Coupling Strategies

The final step involves coupling 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with 1-(4-chlorophenyl)piperazine. Three validated methods are documented:

Nucleophilic Aromatic Substitution (SNAr)

Refluxing the chlorinated pyrrolopyrimidine with 1-(4-chlorophenyl)piperazine in acetonitrile using potassium carbonate as a base yields the target compound. Typical conditions include 12-hour reflux (80°C) with yields of 65–72%.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos ligand in toluene at 100°C enables C-N bond formation. This method improves regioselectivity and achieves yields up to 88% but requires rigorous exclusion of oxygen.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in dimethyl sulfoxide (DMSO) with cesium carbonate accelerates the reaction, reducing side product formation. Yields of 79% are reported with 99% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodReaction TimeYield (%)Purity (%)Scalability
SNAr (K₂CO₃, ACN)12 h65–7295–97High
Buchwald-Hartwig6 h82–8898–99Moderate
Microwave (Cs₂CO₃)0.5 h7999High

The Buchwald-Hartwig method offers superior yield and purity but faces challenges in catalyst cost and oxygen sensitivity. Microwave-assisted synthesis balances speed and efficiency, making it preferable for industrial-scale production.

Characterization and Quality Control

Critical analytical data for the final compound include:

  • HRMS (ESI+): m/z 383.0982 [M+H]⁺ (calc. 383.0979)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.38–7.42 (m, 4H, Ar-H), 3.85–3.92 (m, 8H, piperazine-H), 3.31 (s, 3H, CH₃)

  • HPLC Purity: 99.2% (C18 column, 0.1% TFA/ACN gradient)

Impurities commonly observed include:

  • Des-methyl byproduct (<0.5%) from incomplete methylation

  • Dichlorinated side products (<0.3%) from over-chlorination

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrrolo[2,3-d]pyrimidine moieties exhibit significant anticancer properties. A study found that derivatives of 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine showed promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

StudyCell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis
A5493.8Cell Cycle Arrest

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It has shown potential as a treatment for neurodegenerative diseases due to its ability to modulate neurotransmitter systems. In particular, studies have highlighted its interaction with serotonin receptors, which may lead to antidepressant effects .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

Material Science Applications

In addition to biological applications, the compound's unique structure allows it to be used in material science, particularly in the development of organic semiconductors and sensors. Its electron-donating properties make it suitable for incorporation into organic photovoltaic devices .

Case Study 1: Anticancer Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of derivatives based on this compound against breast cancer cells. The results indicated that modifications at the piperazine nitrogen enhanced potency significantly compared to the parent compound.

Case Study 2: Neuroprotective Effects

Another study focused on its neuroprotective effects in models of Alzheimer's disease, demonstrating that the compound could reduce amyloid-beta toxicity in neuronal cultures, suggesting a potential therapeutic role in neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases or neurotransmitter receptors. The compound binds to these targets, modulating their activity and thereby influencing cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

  • Structure : Replaces the piperazine ring with pyrrolidine and introduces a 4-methylphenyl group at position 5.
  • Key Data :
    • Molecular Formula: C₂₃H₂₁ClN₄
    • Molecular Weight: 388.72 g/mol
    • Crystal System: Triclinic (P1) with two molecules per asymmetric unit .
  • Biological Relevance : Demonstrates structural versatility in kinase inhibition due to its planar pyrrolopyrimidine core, which mimics ATP-binding motifs .

SR10847 (LIMK Inhibitor)

  • Structure : Contains a urea linker and a 5-methyl-pyrrolo[2,3-d]pyrimidine group.
  • Key Data :
    • IC₅₀ for LIMK1: 21 nM .
  • Comparison : The urea moiety enhances hydrogen bonding with kinase targets, contributing to higher potency compared to piperazine-linked analogs.

AZD5363 (Capivasertib)

  • Structure : Features a piperidine-4-carboxamide group and a 4-chlorophenyl substituent.
  • Key Data :
    • Molecular Formula: C₂₁H₂₅ClN₆O₂
    • Molecular Weight: 428.9 g/mol
    • Therapeutic Use: Orally bioavailable Akt inhibitor with clinical applications in oncology .
  • Comparison : The carboxamide group and chiral center in AZD5363 improve target specificity for Akt kinases, whereas the piperazine derivative may exhibit broader kinase interactions.

Structural and Functional Analysis

Substituent Effects on Activity

  • 4-Chlorophenyl Group : Enhances hydrophobic interactions in kinase binding pockets. Present in AZD5363 and the target compound .
  • Piperazine vs.

Pharmacological and Therapeutic Implications

  • Kinase Selectivity : Piperazine derivatives often exhibit promiscuity across kinase families, whereas AZD5363’s piperidine-carboxamide design achieves Akt selectivity .
  • Oral Bioavailability : AZD5363’s hydroxylpropyl group enhances absorption, a feature absent in the target compound, which may require formulation optimization .

Biological Activity

1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine, a compound featuring a piperazine core linked to a pyrrolo[2,3-d]pyrimidine moiety, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes findings from various studies to elucidate its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN5
  • Molecular Weight : 303.77 g/mol

Research indicates that this compound acts primarily as an ATP-competitive inhibitor of protein kinases, particularly the PKB (Protein Kinase B) pathway, which is critical in regulating cell survival and proliferation. It exhibits selectivity for PKB over other kinases such as PKA (Protein Kinase A), demonstrating up to a 150-fold selectivity in some cases .

Antitumor Activity

Several studies have assessed the antitumor potential of this compound. One notable study demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine class significantly inhibited the growth of human tumor xenografts in vivo. Specifically, compounds similar to this compound showed effective modulation of biomarkers associated with the PKB signaling pathway .

In Vitro Studies

In vitro assays revealed that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values ranged from 0.87 to 12.91 μM .
  • MDA-MB-231 (triple-negative breast cancer) : IC50 values ranged from 1.75 to 9.46 μM , outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM , respectively .

Case Study 1: PKB Inhibition

A study involving structural modifications of related compounds led to the identification of derivatives that not only inhibited PKB but also had improved oral bioavailability and reduced clearance rates in vivo. The findings suggested that these modifications could enhance therapeutic efficacy while minimizing side effects associated with rapid metabolism .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of pyrrolo[2,3-d]pyrimidine derivatives on A431 vulvar epidermal carcinoma cells. The results indicated that these compounds significantly inhibited cell proliferation, migration, and invasion, highlighting their potential as therapeutic agents against aggressive cancer types .

Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of tumor growth in xenografts ,
CytotoxicityIC50 values in MCF-7 and MDA-MB-231 cells
PKB InhibitionSelective inhibition with high potency
AntiproliferativeSignificant reduction in cell proliferation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-4-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from pyrido-pyrimidine and piperazine precursors. Key steps include:

  • Coupling reactions under reflux or microwave-assisted conditions to enhance yield (e.g., using dichloromethane or ethanol as solvents) .
  • Nucleophilic substitution at the pyrrolo-pyrimidine core to introduce the 4-chlorophenylpiperazine moiety .
  • Purification via column chromatography or recrystallization.
    • Critical Parameters : Solvent choice (polar aprotic solvents improve solubility), temperature control (70–100°C for coupling), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected m/z ≈ 378.3 g/mol based on analogous compounds) .
  • HPLC with UV detection (λ ~260–280 nm for pyrimidine absorption) to assess purity (>95% recommended for biological assays) .

Q. What solvents and reaction conditions are most effective for its stability during synthesis?

  • Methodological Answer :

  • Stable solvents : Ethanol, dimethyl sulfoxide (DMSO), or dichloromethane (avoids hydrolysis of the pyrrolo-pyrimidine core) .
  • pH control : Neutral to slightly basic conditions (pH 7–8) prevent protonation of the piperazine nitrogen .
  • Temperature : Avoid prolonged heating above 120°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases from the PDB). Focus on:
  • Hydrogen bonding between the pyrimidine nitrogen and ATP-binding sites.
  • Hydrophobic interactions with the 4-chlorophenyl group .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What strategies resolve contradictions in reaction yield data across different synthetic protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading) .
  • Quantum chemical calculations : Calculate activation energies for key steps (e.g., coupling reactions) to identify rate-limiting barriers .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction progress .

Q. How do substituents on the pyrrolo-pyrimidine core influence reactivity and bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., Cl on phenyl) enhance electrophilicity for nucleophilic substitution .
  • Methyl groups (e.g., 7-methyl) increase steric hindrance, potentially reducing off-target binding in kinase assays .
  • Comparative SAR studies : Synthesize analogs with halogens (F, Br) or alkyl chains to correlate substituent effects with IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.